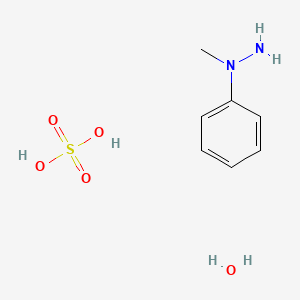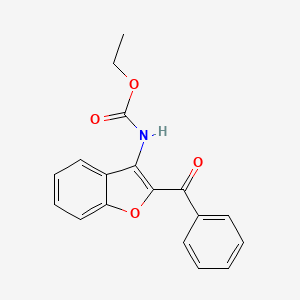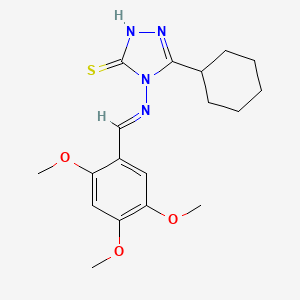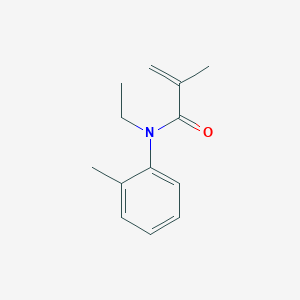
1-Methyl-1-phenylhydrazine sulfate dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-phenylhydrazine sulfate dihydrate is a chemical compound with the molecular formula C7H14N2O5S and a molecular weight of 238.264 . It is a derivative of hydrazine, characterized by the presence of both methyl and phenyl groups attached to the nitrogen atom. This compound is often used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-phenylhydrazine sulfate dihydrate typically involves the reaction of phenylhydrazine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NHNH}_2 + \text{CH}_3\text{I} \rightarrow \text{C}_6\text{H}_5\text{NHNHCH}_3 + \text{HI} ] The resulting product is then treated with sulfuric acid to form the sulfate salt, which is subsequently crystallized as the dihydrate form .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential to maintain the purity and stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1-phenylhydrazine sulfate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
Aplicaciones Científicas De Investigación
1-Methyl-1-phenylhydrazine sulfate dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of dyes, polymers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-phenylhydrazine sulfate dihydrate involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, it can form stable complexes with metal ions, influencing catalytic processes and enzyme activities .
Comparación Con Compuestos Similares
Phenylhydrazine: Lacks the methyl group, making it less sterically hindered.
Methylhydrazine: Lacks the phenyl group, resulting in different reactivity and applications.
1-Phenyl-2-methylhydrazine: Similar structure but with different substitution patterns.
Uniqueness: 1-Methyl-1-phenylhydrazine sulfate dihydrate is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical properties and reactivity. This dual substitution allows for a broader range of applications and interactions compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C7H14N2O5S |
|---|---|
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
1-methyl-1-phenylhydrazine;sulfuric acid;hydrate |
InChI |
InChI=1S/C7H10N2.H2O4S.H2O/c1-9(8)7-5-3-2-4-6-7;1-5(2,3)4;/h2-6H,8H2,1H3;(H2,1,2,3,4);1H2 |
Clave InChI |
HKHAJSJGILURDO-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)N.O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B11963467.png)

![1-(3,4-Dichlorophenyl)-3-[2-(phenylcarbonyl)phenyl]urea](/img/structure/B11963477.png)



![(2-{(E)-[2-({[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B11963512.png)
![N-(1-methyl-2-phenylethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B11963515.png)





